molecular formula C20H22N2O3 B7169571 N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide

N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide

Cat. No.: B7169571
M. Wt: 338.4 g/mol
InChI Key: YGYFAJBKMLZRPD-UHFFFAOYSA-N
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Description

N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of a propylcarbamoyl group and a carboxamide group adds to its chemical diversity and reactivity.

Properties

IUPAC Name

N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-2-11-21-19(23)14-6-5-7-15(13-14)22-20(24)17-10-12-25-18-9-4-3-8-16(17)18/h3-9,13,17H,2,10-12H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYFAJBKMLZRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2CCOC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromene core through a cyclization reaction. This is followed by the introduction of the propylcarbamoyl group via an amide coupling reaction. The final step involves the addition of the carboxamide group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(propylcarbamoyl)phenyl]-3,4-dihydro-2H-chromene-4-carboxamide: shares similarities with other chromene derivatives, such as coumarins and flavonoids.

    Coumarins: These compounds also have a benzopyran structure and are known for their anticoagulant properties.

    Flavonoids: These are polyphenolic compounds with antioxidant activity.

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the propylcarbamoyl and carboxamide groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.

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